molecular formula C14H14Br2N6O B10936889 6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936889
M. Wt: 442.11 g/mol
InChI Key: DWECACWYILMZDQ-UHFFFAOYSA-N
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Description

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.

    Coupling Reaction: The brominated pyrazole is coupled with a suitable pyrimidine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation of the coupled product with an appropriate amine, such as N-methylamine, to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or H2O2 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NBS in DMF for bromination, K2CO3 in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-[(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]-1H-indole: Another brominated heterocyclic compound with similar structural features.

    4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: A simpler pyrazole derivative with potential bioactivity.

Uniqueness

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of bromine atoms, pyrazole, and pyrimidine rings, which confer distinct chemical properties and potential applications. Its structural complexity and functional groups make it a valuable compound for diverse research and industrial purposes.

Properties

Molecular Formula

C14H14Br2N6O

Molecular Weight

442.11 g/mol

IUPAC Name

6-bromo-N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H14Br2N6O/c1-3-21-7-10(16)12(18-21)8-20(2)14(23)11-4-13-17-5-9(15)6-22(13)19-11/h4-7H,3,8H2,1-2H3

InChI Key

DWECACWYILMZDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br)Br

Origin of Product

United States

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